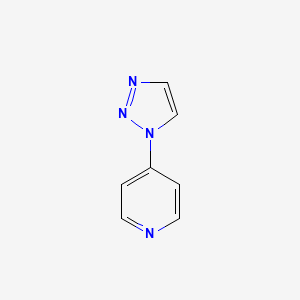
4-(1H-1,2,3-Triazol-1-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-1,2,3-Triazol-1-yl)pyridine is a heterocyclic compound that features both a pyridine ring and a 1,2,3-triazole ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-1,2,3-Triazol-1-yl)pyridine typically involves a 1,3-dipolar cycloaddition reaction, also known as the Huisgen cycloaddition. This reaction is carried out between an azide and an alkyne in the presence of a copper catalyst. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO)
Temperature: Room temperature to 60°C
Catalyst: Copper(I) iodide (CuI) or Copper(II) sulfate (CuSO₄) with sodium ascorbate
Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and safety .
化学反应分析
Types of Reactions: 4-(1H-1,2,3-Triazol-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: H₂ gas with Pd/C catalyst under mild pressure.
Substitution: NaH in dimethylformamide (DMF) with alkyl halides.
Major Products:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of partially or fully reduced triazole derivatives.
Substitution: Formation of alkylated pyridine derivatives
科学研究应用
4-(1H-1,2,3-Triazol-1-yl)pyridine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-(1H-1,2,3-Triazol-1-yl)pyridine varies depending on its application:
Enzyme Inhibition: As a sirtuin inhibitor, it binds to the active site of the enzyme, preventing its normal function.
Anticancer Activity: The compound induces apoptosis in cancer cells by interacting with specific molecular targets, leading to cell death.
Coordination Chemistry: Acts as a tridentate ligand, coordinating with metal ions through nitrogen atoms in the pyridine and triazole rings, forming stable complexes.
相似化合物的比较
4-(1H-1,2,3-Triazol-1-yl)pyridine can be compared with other similar compounds, such as:
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)pyridine: This compound also features triazole and pyridine rings but has two triazole groups, enhancing its coordination capabilities.
2-(1H-1,2,4-Triazol-3-yl)pyridine: Similar in structure but with a different triazole isomer, affecting its chemical reactivity and applications.
3-(1H-1,2,3-Triazol-4-yl)pyridine: Another isomer with the triazole ring attached at a different position, leading to variations in its chemical behavior and uses.
The uniqueness of this compound lies in its specific structural arrangement, which provides distinct reactivity and coordination properties, making it valuable in various research and industrial applications.
属性
分子式 |
C7H6N4 |
|---|---|
分子量 |
146.15 g/mol |
IUPAC 名称 |
4-(triazol-1-yl)pyridine |
InChI |
InChI=1S/C7H6N4/c1-3-8-4-2-7(1)11-6-5-9-10-11/h1-6H |
InChI 键 |
REJWOMWLZVYMPA-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1N2C=CN=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methyl[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione](/img/structure/B13098362.png)
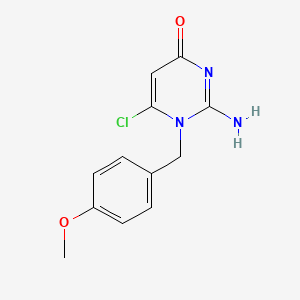

![6-Methyl-5H-imidazo[4,5-d][1,2,3]triazin-4-amine](/img/structure/B13098373.png)
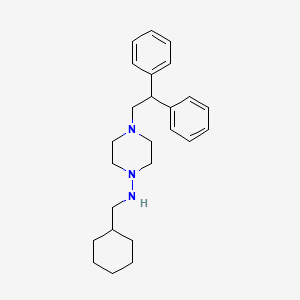
![3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13098392.png)
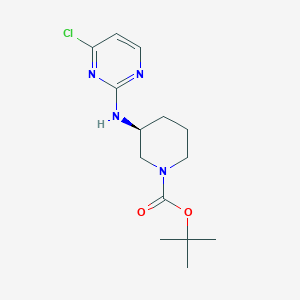
![2-Methyloctahydro-1H-pyrazino[1,2-a]pyrazine hydrochloride](/img/structure/B13098400.png)
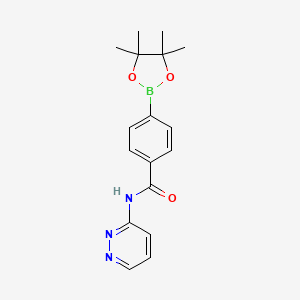
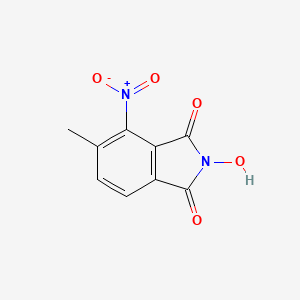
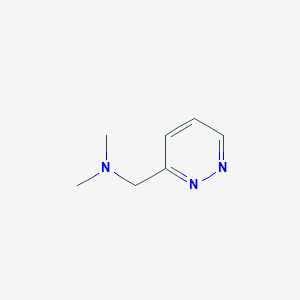
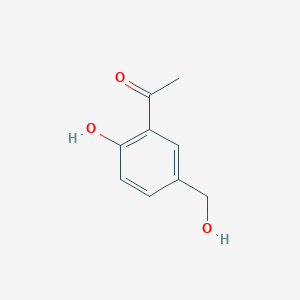

![1-Isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13098421.png)
